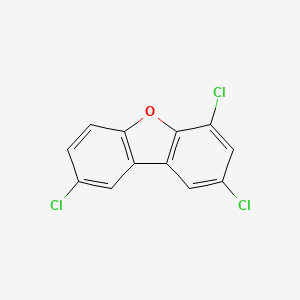

2,4,8-Trichlorodibenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,8-trichlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl3O/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJURXKWTCOMRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203017 | |

| Record name | 2,4,8-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54589-71-8 | |

| Record name | 2,4,8-Trichlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54589-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,8-Trichlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054589718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,8-Trichlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,8-trichlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,8-TRICHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7QB1460O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Methodologies for 2,4,8 Trichlorodibenzofuran

Chromatographic Separation Techniques

High-resolution gas chromatography (HRGC) is the well-established and universally accepted method for separating PCDF congeners, including 2,4,8-TCDF, from other compounds in a sample. rsc.orgresearchgate.net Capillary columns, such as the DB-5ms, are commonly used to achieve the necessary separation of the 136 tetra- to octa-chlorinated dibenzo-p-dioxins and dibenzofurans. jst.go.jp The choice of the column and the temperature program of the gas chromatograph are critical for resolving the different congeners. jst.go.jp More recently, packed column supercritical fluid chromatography (pSFC) has emerged as a faster, more environmentally friendly, and cost-effective alternative to HRGC for the analysis of PCDFs. rsc.orgresearchgate.net

Temperature-Dependent Formation and Destruction Kinetics

Mass Spectrometric Detection and Quantification

Following chromatographic separation, mass spectrometry (MS) is used for the detection and quantification of 2,4,8-TCDF. High-resolution mass spectrometry (HRMS) is the standard technique required by many regulatory methods, such as U.S. EPA Method 1613B, because it provides high sensitivity and selectivity. hpst.czchromatographyonline.com The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode to enhance sensitivity for trace-level analysis. nih.gov Tandem mass spectrometry (GC-MS/MS) is another powerful technique that offers comparable sensitivity and reproducibility to GC-HRMS and is being explored as an alternative confirmatory method. hpst.cz Time-of-flight mass spectrometry (TOF-MS), particularly when coupled with comprehensive two-dimensional gas chromatography (GC×GC–TOF-MS), also shows promise for the analysis of PCDFs in complex samples. chromatographyonline.com

Sample Preparation and Extraction from Environmental Matrices

Effective sample preparation is crucial for the reliable analysis of 2,4,8-TCDF in environmental matrices such as soil, sediment, water, and biological tissues. researchgate.net The extraction process aims to quantitatively remove the analytes from the sample matrix. epa.gov Common extraction techniques include Soxhlet extraction, pressurized fluid extraction (PFE), and microwave-assisted extraction. epa.govresearchgate.net The choice of solvent is critical and depends on the sample matrix. epa.gov

After extraction, a cleanup step is necessary to remove interfering compounds. researchgate.net This often involves column chromatography using adsorbents like silica (B1680970) gel, alumina, and activated carbon. researchgate.netepa.gov For fatty tissues, a saponification step with alcoholic potassium hydroxide (B78521) may be used to remove lipids. epa.gov The entire sample preparation process must be carefully controlled to avoid loss of the target analytes and to prevent cross-contamination. epa.gov

Synthesis and Spectroscopic Characterization

Laboratory-Scale Synthesis Routes

One documented synthesis of a trichlorodibenzofuran involves the diazotization of 2,4,4'-trichloro-2'-aminodiphenyl ether followed by hydrolysis, although this process is noted to produce this compound as an undesirable byproduct. google.com Another approach mentioned in the literature is the treatment of 2,4,4'-trichloro-2'-methoxydiphenyl ether with anhydrous aluminum chloride or hydrobromic acid. google.com A 1977 study also reported the synthesis of 1,4,8-trichlorodibenzofuran, but the specific details of the synthesis are in Japanese. nih.gov The synthesis of various hydroxylated polychlorodibenzofurans has also been undertaken to identify potential metabolites of these compounds. acs.org

Matrix-Specific Considerations (e.g., Air, Soil, Sediment, Biota)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While specific ¹H and ¹³C NMR data for this compound are not detailed in the provided search results, it is a standard technique used to characterize synthesized polychlorinated dibenzofurans and their metabolites. acs.org For example, in the study of the catabolism of this compound by Sphingomonas sp. strain RW1, ¹H- and ¹³C-NMR spectroscopy were used to characterize the resulting oxidation products. PubChem lists the availability of a ¹³C NMR spectrum for this compound from Sigma-Aldrich. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. The fragmentation patterns of polychlorinated dibenzofurans are influenced by the number and position of the chlorine atoms. nih.gov While a specific fragmentation pattern for this compound is not explicitly described in the search results, GC-MS is a key analytical technique used in its analysis, indicating that its mass spectrum is a critical piece of data for its identification and quantification. The molecular weight of this compound is 271.53 g/mol . nih.govchemicalbook.com

Isotope Dilution Mass Spectrometry for Trace Analysis and Quantification

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy provide additional information about the molecular structure of this compound. The IR spectra of PCDFs show characteristic absorption bands that are influenced by the chlorine substitution pattern, allowing for the discrimination between different congeners. nih.gov The mid-IR region (3300 to 250 cm⁻¹) is particularly useful for identifying molecular vibrations. mpg.de UV spectroscopy (200 to 800 nm) can also be used to characterize these compounds. mpg.dewrc.org.za Although specific IR and UV spectra for this compound are not provided in the search results, these techniques are part of the broader analytical toolkit for studying PCDFs. nih.govepa.gov

Environmental Occurrence, Distribution, and Transport of 2,4,8 Trichlorodibenzofuran

Global and Regional Environmental Prevalence in Diverse Compartments

2,4,8-TCDF has been detected in various environmental matrices globally, including air, water, sediment, and soil. frontiersin.orgd-nb.infocdc.gov Its distribution is influenced by proximity to emission sources, environmental transport mechanisms, and its physicochemical properties.

Once released into the atmosphere, 2,4,8-TCDF can exist in both vapor and particulate phases. nih.gov The partitioning between these phases is influenced by temperature, with higher temperatures favoring the vapor phase. nih.gov This characteristic allows for its long-range atmospheric transport, leading to its detection in regions far from its original sources. mdpi.com

Atmospheric transport models are crucial tools for predicting the movement and deposition of persistent organic pollutants like 2,4,8-TCDF. epa.govnoaa.govca.gov These models integrate data on emission sources, meteorological conditions, and the chemical's properties to simulate its environmental fate. While specific models exclusively for 2,4,8-TCDF are not extensively documented in readily available literature, general models for PCDD/Fs are used to estimate their transport. noaa.govca.gov For example, studies on long-range transport of PCDD/Fs in the atmosphere have been conducted to understand their deposition in areas like the Great Lakes. noaa.govnoaa.gov

A study monitoring atmospheric PCDD/Fs at a background station in Taiwan identified 2,3,7,8-TCDF as a significant congener, with its prevalence influenced by events like biomass burning and long-range transport from Southeast Asia. mdpi.com While this study focused on the 2,3,7,8-substituted isomer, it highlights the potential for trichlorodibenzofuran congeners to be transported over long distances.

Table 1: Atmospheric Data for Trichlorodibenzofurans (Note: Data specific to 2,4,8-TCDF is limited; data for related trichlorodibenzofuran congeners or total PCDFs is presented as a proxy.)

| Location/Study | Compound | Concentration | Notes |

| Bloomington, IN (1985-1987) | TCDFs | Variable, temperature-dependent vapor/particle partitioning | At 26 °C, >95% in vapor phase. nih.gov |

| Boston, MA (office buildings) | TCDFs | Generally not detected, with some exceptions | Two samples showed detectable levels of 2,3,7,8-TCDF. nih.gov |

| Athabasca River, Canada | 2,3,7,8-TCDF | 0.1 pg/L (dissolved phase) 1 km downstream from a pulp mill | Detected in water downstream from industrial activity. nih.gov |

| GRULAC Region (Air) | 2,3,7,8-TCDF | Variable, measured in fg TEQ/m³ | Part of a study on PCDD/F concentrations in Latin America and the Caribbean. researchgate.net |

In aquatic environments, the hydrophobic nature of 2,4,8-TCDF leads to its partitioning from the water column into sediments. frontiersin.orgvliz.be Sediments, therefore, act as a significant reservoir for this compound. frontiersin.org

Studies have documented the presence of various PCDF congeners, including trichlorodibenzofurans, in freshwater and marine sediments worldwide. For instance, in Canada, 2,3,7,8-TCDF was frequently detected at high levels in freshwater sediments downstream from pulp mills in Alberta, British Columbia, and Quebec. ccme.ca In the Baltic Sea, congeners like 2,3,7,8-TCDF are of particular concern due to their presence in fish. osti.gov

Table 2: 2,4,8-Trichlorodibenzofuran and Related Compounds in Aquatic and Sediment Systems (Note: Data specific to 2,4,8-TCDF is limited; data for related trichlorodibenzofuran congeners or total PCDFs is presented as a proxy.)

| Location | Matrix | Compound | Concentration | Reference |

| Canadian Freshwater Systems (downstream of pulp mills) | Sediment | 2,3,7,8-TCDF | Frequently detected at high levels | ccme.ca |

| Baltic Sea | Sediment | 2,3,7,8-TCDF, 2,3,4,7,8-PeCDF | Main congeners of concern in fish | osti.gov |

| Venice Lagoon, Italy | Sediment | Total PCDD/Fs | 73 to 6,621 pg/g dw | frontiersin.org |

| Lake Ontario | Sediment | 2,3,7,8-TCDF | Detected in surficial sediments | bioone.org |

| Howe Sound, British Columbia | Sediment | TCDFs | Most concentrated furan (B31954) homologue | mdpi.com |

Soil acts as another major sink for 2,4,8-TCDF deposited from the atmosphere or from other sources of contamination. Its persistence in soil is a concern due to the potential for uptake by plants and soil organisms, leading to entry into terrestrial food chains.

Research has shown that the degradation of 2,4,8-TCDF in soil can be facilitated by certain fungi. One study demonstrated that the fungus Phanerochaete sordida YK-624 could degrade 2,4,8-TCDF in soil, with degradation rates influenced by factors such as the presence of wood meal and the initial concentration of the compound. Another study found that the fungus designated as "267" could degrade up to 58% of 2,4,8-TCDF in soil over 30 days. ca.gov

The spatial variability of PCDD/F contamination in soil is often linked to land use, with higher concentrations typically found in urban and industrial areas compared to rural and remote locations.

Table 3: Soil Contamination and Degradation of this compound

| Study Focus | Organism/Method | Compound | Key Finding | Reference |

| Biodegradation in Soil | Fungus "267" | 2,4,8-TCDF | 58% degradation in 30 days at 10 ppm | ca.gov |

| Biodegradation in Soil | Phanerochaete sordida YK-624 | 2,4,8-TCDF | Degradation enhanced by wood meal | Not explicitly cited, but related to fungal degradation studies |

Aquatic and Sediment Distribution Patterns in Freshwater and Marine Systems

Bioaccumulation and Trophic Transfer in Ecological Systems (Non-Human)

The lipophilic (fat-loving) nature of 2,4,8-TCDF drives its accumulation in the fatty tissues of organisms, a process known as bioaccumulation. d-nb.info As it moves up the food chain, its concentration can increase at each trophic level, a phenomenon called biomagnification.

Various aquatic and terrestrial organisms are used as indicator species to monitor the environmental presence and bioaccumulation of contaminants like 2,4,8-TCDF. These include fish, birds, and invertebrates.

In a study of the Venice Lagoon, the polychaete worm Hediste diversicolor was found to accumulate less chlorinated PCDD/Fs, such as 2,3,7,8-TCDF, more efficiently than more highly chlorinated congeners. frontiersin.org The biota-to-sediment accumulation factor (BSAF) for 2,3,7,8-TCDF in H. diversicolor was higher than that reported for other polychaete species, suggesting a specific ability of this species to accumulate this congener. frontiersin.org

In fish, the accumulation of PCDD/Fs can be significant. A US EPA study found that 2,3,7,8-TCDF was one of the most frequently detected furan congeners in fish, with a maximum concentration of 404 parts per trillion (ppt) and a mean concentration of 13.6 ppt. epa.gov

Understanding the dynamics of 2,4,8-TCDF in food webs is crucial for assessing its ecological risk. Biomagnification factors (BMFs), which quantify the increase in concentration from prey to predator, are key parameters in ecological models.

While specific biomagnification studies for 2,4,8-TCDF are scarce, research on related compounds provides insights. For example, studies in Lake Ontario have shown that biomagnification of 2,3,7,8-TCDD is significant between fish and fish-eating birds. epa.gov However, for some PCDD/F congeners, trophic dilution (a decrease in concentration at higher trophic levels) has been observed.

A study on the food web of Tokyo Bay found that the bioaccumulation patterns of PCDD/Fs varied greatly among congeners. researchgate.net Less chlorinated 2,3,7,8-substituted congeners showed increasing concentrations with an increase in trophic level, indicating biomagnification. researchgate.net Conversely, higher chlorinated congeners tended to decrease in concentration at higher trophic levels. researchgate.net

Ecological models that incorporate factors like an organism's feeding habits, metabolic rate, and the physicochemical properties of the contaminant are used to predict bioaccumulation and trophic transfer. These models are essential for understanding the potential for a compound like 2,4,8-TCDF to reach harmful levels in top predators.

Table 4: Bioaccumulation and Trophic Transfer Data (Note: Data specific to 2,4,8-TCDF is limited; data for related trichlorodibenzofuran congeners is presented as a proxy.)

| Organism/System | Compound | Parameter | Value/Finding | Reference |

| Hediste diversicolor (Polychaete) | 2,3,7,8-TCDF | BSAF | Higher than other polychaete species, indicating specific accumulation ability. | frontiersin.org |

| US Fish Study | 2,3,7,8-TCDF | Concentration | Max: 404 ppt; Mean: 13.6 ppt | epa.gov |

| Lake Ontario Food Web | 2,3,7,8-TCDD | BMF (alewife to herring gulls) | Log BMF of 1.51 | epa.gov |

| Tokyo Bay Food Web | Less chlorinated 2,3,7,8-substituted PCDD/Fs | Trophic Transfer | Increasing concentrations with increasing trophic level. | researchgate.net |

Congener-Specific Bioaccumulation Patterns

The bioaccumulation of polychlorinated dibenzofurans (PCDFs) in organisms is a complex process influenced by the specific arrangement of chlorine atoms on the dibenzofuran (B1670420) structure. This congener-specific behavior dictates the extent to which these compounds persist and magnify in food webs. Generally, congeners with chlorine atoms in the 2, 3, 7, and 8 positions are more resistant to metabolic degradation and thus tend to bioaccumulate to a greater extent.

While extensive research has focused on the highly toxic 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), other congeners like this compound also accumulate in biota. Studies on aquatic organisms demonstrate that the bioaccumulation potential of PCDF congeners is not solely dependent on their hydrophobicity (logKow). For instance, in the polychaete Hediste diversicolor, less chlorinated furans such as 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF showed higher concentrations in tissues compared to the surrounding sediment, while more heavily chlorinated congeners did not. frontiersin.org This suggests that factors like metabolic transformation and elimination rates play a crucial role. frontiersin.org The biotransformation of PCDDs and PCDFs is a key factor; congeners lacking chlorine on at least one lateral position (2,3,7,8) are more likely to be metabolized and eliminated by organisms. osti.gov

In a study of contaminants in mussels from Black Rock Harbor, a peak corresponding to this compound (co-eluting with a tetrachlorodiphenyl ether) was identified, indicating its uptake and accumulation in marine invertebrates. vliz.be The bioaccumulation of PCDF congeners can also vary significantly between species and trophic levels. In some marine food webs, there is a trend of lower accumulation of higher chlorinated congeners in species at higher trophic levels, such as fish. bohrium.com This is potentially due to lower membrane permeability for larger molecules. bohrium.com

The tables below present data on the bioaccumulation of various PCDF congeners, illustrating the differential patterns observed in aquatic ecosystems.

Table 1: Biota-to-Sediment Accumulation Factors (BSAFs) for Select PCDF Congeners in Hediste diversicolor This table illustrates the preferential bioaccumulation of less-chlorinated furans. Data extracted from a study in the Venice Lagoon. frontiersin.org

| PCDF Congener | BSAF Range |

| 2,3,7,8-TCDF | 0.23 - 11.13 |

| 1,2,3,7,8-PeCDF | 0.06 - 1.13 |

| 2,3,4,7,8-PeCDF | 0.21 - 2.80 |

| 1,2,3,4,7,8-HxCDF | 0.03 - 0.40 |

| 1,2,3,6,7,8-HxCDF | 0.02 - 0.26 |

| 1,2,3,4,6,7,8-HpCDF | 0.01 - 0.12 |

| OCDF | 0.003 - 0.03 |

Table 2: Bioconcentration Factors (BCFs) for TCDF in Rainbow Trout (Salmo gairdneri) This table shows measured BCFs after 28 days of exposure to 2,3,7,8-TCDF. nm.gov

| Exposure Concentration (ng/L) | Measured BCF |

| 0.41 | 6,049 |

| 3.93 | 2,455 |

Source Apportionment Studies for this compound

Source apportionment studies aim to identify and quantify the contributions of various sources of contaminants to the environment. For PCDFs, including this compound, this involves analyzing the unique congener profiles associated with different emission sources. epa.gov These compounds are not produced intentionally but are formed as unintentional byproducts in a range of industrial and combustion processes. wikipedia.orgepa.gov

Anthropogenic sources of PCDFs are broadly categorized into industrial processes and combustion activities, each producing a characteristic mixture of congeners. epa.govnih.gov

Industrial Sources: Industrial sources include the manufacturing of chlorinated chemicals such as chlorophenols, polychlorinated biphenyls (PCBs), and certain pesticides and dyes. scholarsresearchlibrary.comcpcb.nic.intpsgc-pwgsc.gc.ca During the production of the bacteriostat 2,4,4'-trichloro-2'-hydroxy diphenyl ether, trichlorodibenzofuran was identified as an apparent byproduct, pointing to a specific chemical synthesis pathway. dss.go.th The chlorine bleaching process in the pulp and paper industry was also a significant historical source, particularly for 2,3,7,8-TCDD and 2,3,7,8-TCDF. pops.intcdc.gov

Combustion Sources: Combustion is a major source of PCDFs in the environment. nih.govresearchgate.net These processes include the incineration of municipal, medical, and hazardous waste; the burning of fossil fuels and wood; metal smelting and recycling; and vehicle emissions. epa.govwikipedia.orgscholarsresearchlibrary.com The congener profiles from combustion sources can be highly variable. For example, analysis of emissions in the United States has shown that specific congeners dominate in the emissions from different types of combustion:

Cement Kilns (not burning hazardous waste): 2,3,7,8-TCDF is a dominant congener. epa.gov

Secondary Lead Smelters: 2,3,7,8-TCDF is also dominant. epa.gov

Municipal Waste Incinerators (Mass Burn with Hot-Sided ESPs): 1,2,3,4,6,7,8-HpCDF is the dominant congener. epa.gov

Medical Waste Incinerators: Octachlorodibenzofuran (OCDF) is typically dominant. epa.gov

Coal-Fired Boilers: OCDF is a dominant congener. epa.gov

The formation of PCDFs during combustion can occur through the chlorination of precursor compounds like dibenzofuran or from the molecular rearrangement of precursors like PCBs. pops.intnih.gov

Table 3: Dominant PCDF Congeners from Various U.S. Anthropogenic Combustion Sources This table highlights how different combustion processes generate distinct PCDF congener profiles. epa.gov

| Source Category | Dominant PCDF Congener |

| Cement Kilns (not burning hazardous waste) | 2,3,7,8-PeCDF, 2,3,7,8-TCDF |

| Secondary Lead Smelters | 2,3,7,8-TCDF |

| Hazardous Waste Incinerators | 1,2,3,4,6,7,8-HpCDF |

| Medical Waste Incineration | OCDF |

| Industrial/Utility Coal-Fired Boilers | OCDF |

| Secondary Aluminum Smelters | 1,2,3,4,6,7,8-HpCDF |

Mass balance models are used to understand the environmental fate, transport, and distribution of chemicals like this compound. scholaris.ca These models estimate the partitioning of a chemical among different environmental compartments, such as air, water, soil, and biota, and its persistence within those compartments. scholaris.ca

PCDFs are persistent in the environment, with low water solubility and a strong tendency to adsorb to soil, sediments, and organic matter. epa.gov Their environmental cycling involves atmospheric transport as both vapor and particle-bound phases, followed by deposition. wikipedia.orgepa.gov The estimated atmospheric half-life of 2,3,7,8-TCDF is around 60 days, giving an indication of the persistence of related trichlorodibenzofuran isomers. wikipedia.org

A study on the microbial degradation of chlorinated dibenzofurans found that the bacterium Sphingomonas sp. RW1 could metabolize this compound. researchgate.net This indicates that biodegradation is a potential, albeit slow, removal pathway in environmental systems. Mass balance studies for PCDFs in specific ecosystems, such as a lactating cow, have been conducted to trace the flow and accumulation of these compounds through an agricultural food chain, showing how dietary intake translates to accumulation in tissues and milk. While specific mass balance calculations for this compound are not widely available in the reviewed literature, data for related congeners and general PCDF properties are used to model their environmental behavior. scholaris.caepa.gov

Table 4: Environmental Properties and Half-Life Estimates for TCDFs This table provides key physical-chemical properties and persistence data relevant to mass balance modeling. Note that specific data for the 2,4,8- isomer are limited, and data for 2,3,7,8-TCDF are often used as a surrogate.

| Property | Value / Estimate | Reference |

| Molecular Formula | C₁₂H₅Cl₃O | nih.gov |

| Molecular Weight | 271.53 g/mol | nih.gov |

| Log K_ow (Octanol-Water Partition Coeff.) | 6.1 (Computed for 2,4,8-TCDF) | nih.gov |

| Water Solubility | 6.92e-07 mg/mL at 26°C (for 2,3,7,8-TCDF) | wikipedia.org |

| Atmospheric Half-Life | ~60 days (for 2,3,7,8-TCDF) | wikipedia.org |

Environmental Fate and Transformation Pathways of 2,4,8 Trichlorodibenzofuran

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolysis, the degradation of compounds by light, represents a crucial pathway for the transformation of PCDFs in the environment. tandfonline.comnih.gov In the atmosphere, the dominant degradation processes for gas-phase PCDFs are expected to be photolysis and reaction with hydroxyl (OH) radicals. nih.gov For particle-associated PCDFs, photolysis, along with wet and dry deposition, are the primary removal mechanisms. nih.gov In aquatic systems, photolysis is also a key transformation process. csbsju.edu

Wavelength-Dependent Photolysis Studies and Quantum Yields

Specific wavelength-dependent photolysis studies and quantum yield data for 2,4,8-trichlorodibenzofuran are not extensively available in the reviewed literature. However, general principles of PCDF photochemistry can be inferred from studies on related congeners. Most atmospheric molecules are stable against photodissociation in the troposphere unless they can be excited by wavelengths greater than 290 nm. colorado.edu PCDFs generally exhibit low molar absorptivity above this solar cutoff, which suggests that direct photolysis might be a relatively slow process. csbsju.edu

Studies on other PCDF congeners, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (T4CDF) and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF), have shown that they undergo slow photolysis in distilled water/acetonitrile solutions under simulated sunlight, with pseudo-first-order degradation rate constants of 0.11 and 0.015 per day, respectively. csbsju.edu The quantum yields for direct aqueous photolysis of PCDFs at 313 nm are generally low. csbsju.edu The rate of photolysis is influenced by the chlorine substitution pattern on the dibenzofuran (B1670420) nucleus. csbsju.edu For instance, the photolysis of some tetrachlorodibenzofurans at 300 nm has been reported to be 2-4 times greater in water than in a 60% acetonitrile/water mixture. csbsju.edu

Photoproduct Analysis (e.g., Reductive Dechlorination, Hydroxylation, C-O Cleavage)

The photolytic transformation of PCDFs can proceed through several pathways, including reductive dechlorination, hydroxylation, and cleavage of the carbon-oxygen (C-O) ether bond. csbsju.edu

Hydroxylation and C-O Cleavage: Studies on other PCDFs suggest that C-O cleavage, followed by hydroxylation, is a significant photolytic degradation pathway. csbsju.edudss.go.th Photolysis of the non-chlorinated parent compound, dibenzofuran, in lake water yielded 2,2′-dihydroxybiphenyl, which was further transformed into a trihydroxybiphenyl, tentatively identified as 2,2′,3-trihydroxybiphenyl. csbsju.edu In the photolysis of 2,3,4,7,8-P5CDF in lake water, a polar photoproduct was detected, which, after derivatization, suggested a hydroxylated, completely dechlorinated compound. csbsju.edu Theoretical studies on the reaction of 2,3,7,8-tetrachlorodibenzofuran with hydrogen peroxide suggest that nucleophilic aromatic substitution can lead to the formation of an intermediate with an O-O bond, which can then cleave. nih.gov

Influence of Environmental Factors on Phototransformation (e.g., Presence of Hydrogen Donors)

Environmental factors can significantly influence the rate and pathways of PCDF phototransformation. The presence of hydrogen-donating solvents is known to enhance the photodegradation of PCDDs and PCDFs. dss.go.th For instance, the photolysis of 2,3,7,8-TCDD is more efficient in hydrogen-donor solvents compared to acetonitrile/water mixtures. dss.go.th

In natural waters, the presence of dissolved organic matter, such as humic and fulvic acids, can act as photosensitizers, leading to enhanced degradation rates. csbsju.edu Studies on T4CDF and P5CDF showed significantly faster degradation in lake water compared to distilled water/acetonitrile solutions. csbsju.edu This suggests that indirect photolysis, mediated by natural substances, plays a crucial role in the environmental phototransformation of PCDFs. csbsju.edu

Microbial Biotransformation and Biodegradation Research

Microbial degradation is a key process in the environmental fate of 2,4,8-TCDF. Both anaerobic and aerobic microorganisms have been shown to transform this compound, although complete mineralization is often challenging.

Anaerobic Dechlorination Pathways by Microorganisms

Under anaerobic conditions, the primary microbial transformation pathway for highly chlorinated organic compounds is reductive dechlorination. uth.grhelsinki.fi This process involves the removal of chlorine atoms, leading to the formation of less chlorinated and generally less toxic congeners. helsinki.fi While specific studies on the anaerobic dechlorination of 2,4,8-TCDF are limited, research on other PCDFs demonstrates this pathway. For example, anaerobic microcosms from river sediments have been shown to dechlorinate spiked 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) to trichloro- and dichlorodibenzofurans. helsinki.fi The dechlorination of 1,2,3,4-TeCDF was observed to proceed mainly via 1,3,4-trichlorodibenzofuran (B13748373) (TrCDF) to 1,3-dichlorodibenzofuran (B1211248) (DiCDF). helsinki.fi

Aerobic Degradation Potential of Microbial Consortia and Fungi

Aerobic microorganisms, particularly fungi and some bacteria, have demonstrated the ability to degrade 2,4,8-TCDF. researchgate.netd-nb.info The degradation often occurs through co-metabolism, where the microorganism utilizes another substrate for growth while fortuitously degrading the chlorinated compound. uth.gr

Fungal Degradation: Several studies have highlighted the potential of fungi, especially white-rot fungi, in degrading 2,4,8-TCDF. These fungi produce extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and laccases, which are capable of oxidizing a wide range of recalcitrant compounds. researchgate.net

In one study, four fungal strains (PL1, PL2, PC, and 267) screened from nature were shown to degrade 24% to 78% of 2,4,8-TCDF in culture medium over 30 days. researchgate.net The most effective strain, PL1, achieved 78% degradation. researchgate.net The degradation of 2,4,8-TCDF by these fungi was confirmed by the detection of 5-Chlorosalicylic acid and 3,5-Dichlorosalicylic acid as intermediates. researchgate.net Another study investigating a newly isolated Cerrena sp. (strain F0607) found that it could also degrade 2,4,8-TCDF, with the degradation per unit biomass increasing over the incubation period. nih.govacs.org

The table below summarizes the degradation of 2,4,8-TCDF by different fungal strains in a liquid culture medium.

| Fungus Strain | Initial Concentration | Incubation Time (days) | Degradation (%) |

| PL1 | 0.25 mM | 30 | 78 |

| PL2 | 0.25 mM | 30 | Not specified, but lower than PL1 |

| PC | 0.25 mM | 30 | Not specified, but lower than PL1 |

| 267 | 0.25 mM | 30 | Not specified, but lower than PL1 |

| Cerrena sp. F0607 | 1 or 10 mg/L | Not specified | Degradation observed |

Bacterial Degradation: Certain aerobic bacteria are also capable of transforming chlorinated dibenzofurans. For instance, Sphingomonas sp. strain RW1 has been shown to catabolize 2,7-dichloro- and this compound. uth.grjst.go.jp However, some studies have reported the recalcitrance of 2,4,8-TCDF to degradation by certain marine bacterial strains that were capable of degrading other chlorinated compounds. d-nb.info

The aerobic degradation of dibenzofurans by bacteria typically involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. d-nb.info The initial attack can be either at a lateral or angular position. d-nb.info

Identification of Microbial Metabolites and Intermediates

The microbial degradation of this compound can result in the formation of several intermediate metabolites. The identification of these compounds is crucial for understanding the degradation pathways.

Fungal degradation of 2,4,8-TCDF has been shown to produce 5-Chlorosalicylic acid. researchgate.netscialert.net In one study, fungi designated as PL1 and 267 were observed to degrade 2,4,8-TCDF, with 5-Chlorosalicylic acid detected as an intermediate product. researchgate.netscialert.net

Bacterial degradation by Sphingomonas sp. strain RW1 has been shown to metabolize this compound into 6,8-dichloro-2-methyl-4H-chromen-4-one. nih.gov This was identified as the single metabolite isolated from turnover experiments with this bacterial strain. nih.gov In contrast, the degradation of other chlorinated dibenzofurans by the same strain, such as 2-chlorodibenzofuran (B1219818) and 3-chlorodibenzofuran, yielded metabolites like 5-chlorosalicylic acid and 4-chlorosalicylic acid, respectively. nih.gov

Below is a table summarizing the identified microbial metabolites of this compound.

| Original Compound | Degrading Microorganism | Identified Metabolite(s) |

| This compound | Fungi (PL1, 267) | 5-Chlorosalicylic acid researchgate.netscialert.net |

| This compound | Sphingomonas sp. strain RW1 | 6,8-dichloro-2-methyl-4H-chromen-4-one nih.gov |

Genetic and Enzymatic Basis of Microbial Metabolism

The microbial metabolism of this compound is facilitated by specific enzymes encoded by particular genes. These enzymes are responsible for the initial attack and subsequent breakdown of the compound.

Dioxygenases: The initial step in the aerobic bacterial degradation of dibenzofurans often involves angular dioxygenases. uth.grtandfonline.comd-nb.info These enzymes introduce two hydroxyl groups at an angular position, which is a critical step in breaking the stable ring structure. tandfonline.com For instance, dibenzofuran 4,4a-dioxygenase is involved in the degradation of dibenzofuran by bacteria like Sphingomonas. nih.gov The degradation of chlorinated dibenzofurans, including 2,4,8-TCDF, by Sphingomonas sp. strain RW1 suggests the involvement of such dioxygenase systems. nih.govnih.gov The efficiency of these enzymes can be influenced by the degree and position of chlorine substitution on the dibenzofuran molecule. sci-hub.ru

Cytochrome P450: In eukaryotes, such as fungi and mammals, cytochrome P450 monooxygenases play a significant role in the metabolism of foreign compounds. jst.go.jp Studies have shown that 2,4,8-TCDF can induce cytochrome P-450-dependent monooxygenases in rats. nih.gov Specifically, it induces aryl hydrocarbon hydroxylase (AHH), which is a marker for cytochrome P4501A activity. nih.gov This induction is mediated through the aryl hydrocarbon receptor (AhR), which, upon binding to 2,4,8-TCDF, activates the transcription of genes like CYP1A1. nih.govt3db.ca Fungal degradation of dioxins can also involve cytochrome P-450 enzymes. jst.go.jp

The table below outlines the key enzymes involved in the metabolism of this compound.

| Enzyme Class | Specific Enzyme Example(s) | Role in Metabolism | Organism Type |

| Dioxygenases | Dibenzofuran 4,4a-dioxygenase nih.gov | Initial ring hydroxylation tandfonline.com | Bacteria (e.g., Sphingomonas) nih.gov |

| Monooxygenases | Cytochrome P4501A (e.g., AHH) nih.gov | Induction and metabolism nih.gov | Mammals (e.g., rats), Fungi jst.go.jpnih.gov |

Sorption and Desorption Dynamics in Environmental Media

The movement and availability of this compound in the environment are heavily influenced by its sorption and desorption characteristics in different environmental compartments.

Interaction with Organic Matter and Mineral Surfaces in Soils and Sediments

Due to its hydrophobic nature, this compound is expected to have a strong affinity for organic matter in soils and sediments. scholarsresearchlibrary.com This interaction significantly reduces its mobility in the environment. The persistence of chlorinated dioxins and furans in soil is well-documented, with their movement being generally limited. researchgate.netca.gov The strong binding to soil particles means that these compounds are not easily leached into groundwater. invasive.org

Implications for Environmental Mobility and Bioavailability in Ecosystems

The strong sorption of this compound to soil and sediment particles has significant implications for its environmental fate. This binding reduces its mobility, meaning it is less likely to be transported over long distances by water. invasive.orginvasive.org However, this also means that it can persist in contaminated soils and sediments for long periods. researchgate.net

The bioavailability of this compound to organisms is also affected by its sorption. While strong binding can reduce its immediate availability, particle-bound contaminants can be ingested by soil-dwelling organisms and enter the food chain. vliz.be The low water solubility and high sorption potential contribute to its bioaccumulative properties in aquatic and terrestrial ecosystems. tandfonline.com

Volatilization and Air-Water Exchange Processes

Volatilization from soil and water surfaces and subsequent atmospheric transport can be a pathway for the distribution of chlorinated compounds. However, for compounds with low vapor pressure and strong sorption tendencies like this compound, this process may be limited. cleanchemlab.com The tendency of a chemical to volatilize is often described by its Henry's Law constant. While specific data for 2,4,8-TCDF is scarce, related compounds like 2,3,7,8-TCDD are known to have very low volatility from soil and water, suggesting that 2,4,8-TCDF would behave similarly. nih.gov Any volatilized compound would be subject to atmospheric deposition, either through wet or dry processes, returning it to terrestrial and aquatic systems. nih.gov The degradation of herbicides and similar compounds in the environment can be initiated by light (photodegradation), and spray droplets can volatilize and drift from the application site via air currents. nih.gov

Ecological Effects and Ecotoxicological Research on 2,4,8 Trichlorodibenzofuran

Sublethal Effects on Aquatic Organisms

Research indicates that 2,4,8-TCDF is present and can bioaccumulate in aquatic environments. Its effects on aquatic life are a key area of ecotoxicological concern.

Specific data on the developmental and reproductive impairments in fish and invertebrates caused solely by 2,4,8-TCDF are limited in publicly available scientific literature. However, its detection in the tissues of marine organisms suggests a potential for such effects. For instance, 2,4,8-TCDF has been identified in extracts of mussels (Mytilus edulis) and clams (Mercenaria mercenaria) from Narragansett Bay, Rhode Island. dtic.milresearchgate.net The presence of this compound in the hepatopancreas of these invertebrates points to bioaccumulation in vital organs, which is often a precursor to sublethal toxic effects, including reproductive and developmental issues. dtic.mil While direct studies on 2,4,8-TCDF are scarce, the broader class of PCDFs is known to cause reproductive disorders and developmental abnormalities in marine species. researchgate.net

The immunomodulatory and biochemical responses of non-human biota to 2,4,8-TCDF are an area of active research, particularly concerning its degradation and interaction with microbial life. Studies have shown that certain microorganisms can metabolize this compound. For example, the bacterium Sphingomonas sp. strain RW1 is capable of catabolizing 2,4,8-TCDF. tum.defrontiersin.org Similarly, a fungal isolate, Cerrena sp. F0607, has demonstrated the ability to degrade 2,4,8-TCDF in liquid cultures, a process accompanied by the production of ligninolytic enzymes. researchgate.net Another study found that the fungus designated "Fungus 267" could degrade approximately 70% of 2,4,8-TCDF that was adsorbed to activated carbon over a 30-day period. researchgate.net

These findings indicate that while 2,4,8-TCDF is a contaminant, certain microbes have evolved biochemical pathways to break it down, which represents a key ecosystem-level response to its presence. The table below summarizes findings from studies on the microbial degradation of 2,4,8-TCDF.

Table 1: Microbial Degradation of 2,4,8-Trichlorodibenzofuran

| Organism | Type | Finding |

|---|---|---|

| Sphingomonas sp. strain RW1 | Bacterium | Capable of catabolizing 2,4,8-TCDF. tum.defrontiersin.org |

| Cerrena sp. F0607 | Fungus | Degrades 2,4,8-TCDF in liquid culture. researchgate.net |

Developmental and Reproductive Impairments in Fish and Invertebrates

Impacts on Terrestrial Ecosystems and Wildlife

Information regarding the specific impacts of 2,4,8-TCDF on terrestrial wildlife is not extensively documented. General principles of PCDF ecotoxicology suggest that bioaccumulation in terrestrial food chains is possible, but congener-specific data for 2,4,8-TCDF are sparse.

Direct ecological models of 2,4,8-TCDF exposure and response in non-human mammals are not well-described in the available literature. Research on PCDFs has largely prioritized the 2,3,7,8-substituted congeners due to their high toxicity. While mammalian species are susceptible to PCDF toxicity, the specific role and potency of the 2,4,8- congener within environmental mixtures remain an area requiring further investigation.

Avian Reproductive Success and Embryonic Development in Controlled Studies

Receptor-Mediated Mechanisms in Non-Human Biota (e.g., Aryl Hydrocarbon Receptor (AhR) Activation in Fish and Invertebrates)

The primary mechanism of toxicity for many PCDFs is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Binding of a PCDF congener to the AhR typically leads to a cascade of gene expression changes that can result in adverse biological effects, including developmental toxicity and immunotoxicity. researchgate.net

A 1984 study investigated the effects of various PCDF structures on binding to the 2,3,7,8-TCDD cytosolic receptor protein (the AhR). endocrinedisruption.org This study included an analysis of 1,2,4,8-TCDF, a structurally similar tetrachlorinated congener, providing insight into how non-laterally substituted furans interact with the receptor. The results for various trichlorodibenzofurans and their relative potencies for AhR binding and induction of Aryl Hydrocarbon Hydroxylase (AHH) activity are summarized in the table below.

Table 2: Relative Potency of Selected Trichlorodibenzofurans for AhR Binding and AHH Induction (Relative to 2,3,7,8-TCDD)

| Compound | EC50 for Ah Receptor Binding (nM) | EC50 for AHH Induction (nM) |

|---|---|---|

| 2,3,7-Trichlorodibenzofuran | 1.8 ± 0.3 | 1.9 ± 0.3 |

| 2,3,8-Trichlorodibenzofuran | 110 ± 19 | 100 ± 19 |

| 1,3,7-Trichlorodibenzofuran | 140 ± 22 | 160 ± 28 |

Source: Adapted from Bandiera et al., 1984. endocrinedisruption.org

The study concluded that the binding affinity and induction potency of PCDFs are highly dependent on the chlorine substitution pattern. Congeners with chlorine atoms at the lateral positions (2, 3, 7, and 8) are the most potent activators of the AhR. While specific binding data for 2,4,8-TCDF is not detailed, its non-lateral substitution pattern suggests it would be a significantly weaker AhR agonist compared to 2,3,7,8-TCDF. This weaker interaction likely results in lower toxicological potency, though it does not eliminate the potential for adverse effects, particularly in sensitive species or at high concentrations.

Ecological Risk Assessment Methodologies for this compound Contamination

Ecological risk assessment for this compound (2,4,8-TCDF), a type of polychlorinated dibenzofuran (B1670420) (PCDF), involves a structured approach to understand and predict its potential adverse effects on ecosystems. floridadep.gov This process is crucial because compounds like 2,4,8-TCDF are persistent, can accumulate in organisms, and are toxic. freshdesk.comtandfonline.com The assessment framework typically begins with a problem formulation phase, which includes developing a conceptual site model. floridadep.gov This model outlines the relationships between the contaminant source, transport pathways, and potential ecological receptors. floridadep.gov

A key challenge in assessing the risk of 2,4,8-TCDF is that it rarely occurs in isolation. It is usually found in complex mixtures with other dioxin-like compounds (DLCs), including other PCDFs, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated biphenyls (PCBs). ornl.govepa.gov Therefore, risk assessment methodologies must account for the combined toxicity of these mixtures. pan-europe.infoca.gov

Several methodologies are employed to evaluate the ecological risks associated with 2,4,8-TCDF and related compounds:

Toxicity Equivalence Factors (TEFs): This is a widely used component-based method to assess the risk of dioxin-like mixtures. ornl.govpops.int It uses 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) as the reference compound, assigning it a TEF of 1.0. freshdesk.comornl.gov The toxicity of other congeners, like 2,4,8-TCDF, is expressed relative to 2,3,7,8-TCDD. pops.int

Trophic Magnification Factors (TMFs): This metric quantifies the biomagnification of a substance through a food web. frontiersin.orgnih.gov It is determined by the average rate of increase in contaminant concentration from prey to predator across different trophic levels. frontiersin.orgnih.gov

Mixture Toxicity Assessment: This involves evaluating the combined effects of multiple chemicals present in an environmental sample. pan-europe.info This can be done through component-based approaches like TEFs or through whole-mixture testing, where the environmental sample is directly tested for its toxic effects. pan-europe.info

These methodologies help risk assessors and managers to understand the potential for ecological harm and to make informed decisions regarding remediation and management of contaminated sites. floridadep.govepa.gov

Toxic Equivalency Factors (TEFs) in Ecological Contexts

The Toxic Equivalency Factor (TEF) approach is a cornerstone for assessing the risks of dioxin-like compounds, including 2,4,8-TCDF, in ecological systems. ornl.govdtic.mil This methodology simplifies risk assessment by converting the concentrations of various dioxin-like congeners into a single, standardized measure of toxicity equivalent to that of the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD). freshdesk.compops.intdtic.mil The fundamental principle is that all these compounds share a common mechanism of toxicity, primarily mediated by the aryl hydrocarbon (Ah) receptor. freshdesk.comtandfonline.com

The TEF for a specific congener is a numerical value that represents its toxic potency relative to 2,3,7,8-TCDD, which is assigned a TEF of 1.0. freshdesk.comornl.gov For other congeners, the TEF is less than or equal to 1. The total toxic equivalence (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF. freshdesk.compops.int

The World Health Organization (WHO) has established consensus TEF values for mammals, birds, and fish, recognizing the species-specific differences in sensitivity to these compounds. floridadep.govccme.ca While this compound does not have a 2,3,7,8-substitution pattern, some risk assessments consider the toxicity of other TCDF congeners that do. For instance, 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) has been assigned a TEF. In 2005, the WHO assigned 2,3,7,8-TCDF a TEF of 0.1 for humans and mammals, and also for birds and fish. nih.gov

It is important to note that the TEF approach has inherent uncertainties. The values are often derived from a limited number of studies and endpoints, and there can be significant variability in relative potencies among different species and toxicological effects. dtic.mil For example, a study on mink suggested that the WHO TEFs for some congeners may not be appropriate for this species. oup.com Despite these limitations, the TEF methodology remains a pragmatic and widely accepted tool for ecological risk assessment of complex mixtures of dioxin-like compounds. ca.govepa.gov

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for select Polychlorinated Dibenzofurans (PCDFs) for Mammals, Birds, and Fish

| Compound | Mammalian TEF | Avian TEF | Fish TEF |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 | 0.03 | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 0.3 | 0.3 | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 | 0.1 | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 | 0.01 | 0.01 |

| Octachlorodibenzofuran | 0.0003 | 0.0003 | 0.0003 |

Data sourced from van den Berg et al. (2006). nih.gov

Trophic Magnification Factors (TMFs) in Food Webs

Trophic Magnification Factors (TMFs) are a critical tool for quantifying the biomagnification potential of chemicals like this compound within an ecosystem. frontiersin.orgnih.gov A TMF represents the average rate at which the concentration of a contaminant increases as it moves up through the trophic levels of a food web. frontiersin.orgnih.gov This is distinct from a biomagnification factor (BMF), which typically describes the transfer between a specific predator and its prey. nih.govscience.gov

The TMF is determined by analyzing the relationship between the contaminant concentration in various organisms and their respective trophic levels. frontiersin.orgnih.gov Trophic levels are often determined using stable isotope analysis of nitrogen (δ¹⁵N). frontiersin.org A TMF value greater than 1 indicates that the chemical is biomagnifying, meaning its concentration is increasing at successively higher trophic levels. frontiersin.org Conversely, a TMF less than 1 suggests that the chemical is being diluted or metabolized and excreted faster than it is being accumulated. frontiersin.org

For persistent organic pollutants (POPs) like PCDFs, diet is considered the primary route of exposure, making trophic level a key determinant of bioaccumulation. frontiersin.org The hydrophobicity of a chemical, often indicated by its octanol-water partition coefficient (log Kow), and its resistance to metabolic degradation are major factors influencing its potential for trophic magnification. usgs.gov For instance, this compound has a high calculated log Kow of 6.1, suggesting a strong tendency to partition into fatty tissues. nih.gov

Table 2: Illustrative Trophic Magnification Factors (TMFs) for Dioxin-like Compounds in a Pelagic Food Web

| Compound Group | TMF Range |

|---|---|

| PCDD/Fs | 0.3–1.1 |

| PBDEs | 0.2–2.0 |

This data is from a study on a coastal NW Mediterranean Sea food web and is for illustrative purposes as specific TMFs for this compound were not found. ifremer.fr

Mixture Toxicity in Environmental Samples (Ecotoxicology)

In the environment, organisms are rarely exposed to single chemicals. Instead, they encounter complex mixtures of contaminants. pan-europe.infoeuropa.eu Therefore, understanding the ecotoxicology of this compound necessitates considering its effects in the context of the mixtures in which it is typically found. pan-europe.info These mixtures often include other PCDFs, PCDDs, and PCBs, all of which can exert similar toxic effects. ca.gov

The assessment of mixture toxicity can be approached in two main ways: component-based methods and whole-mixture testing. pan-europe.info

Component-Based Approaches: These methods predict the toxicity of a mixture based on the concentrations and known toxicities of its individual components. pan-europe.info The TEF/TEQ approach is a prime example of a component-based method used for dioxin-like compounds. ca.gov It assumes that the toxic effects of the different congeners are additive. ca.govca.gov This approach is widely used in regulatory risk assessment due to its practicality. pan-europe.infoca.gov

Whole-Mixture Approaches: These involve directly testing the toxicity of an environmental sample (e.g., water, sediment, or an extract thereof) using biological assays. pan-europe.info This method has the advantage of accounting for all chemicals present in the sample, including unknown or unquantified substances, as well as any synergistic or antagonistic interactions that may occur. Bioassays, such as those using cell lines or early life stages of fish, can be employed to measure the total dioxin-like activity of a sample. epa.govwaterquality.gov.au

Research has shown that even when individual chemicals in a mixture are present at concentrations below their no-observed-effect concentration (NOEC), the combined mixture can still produce significant toxic effects. europa.eu This underscores the importance of considering mixture toxicity in ecological risk assessments. For dioxin-like compounds, the additive toxicity model (as used in the TEF approach) is generally considered a reasonable predictor of mixture effects, particularly at the low concentrations typically found in the environment. ca.gov However, the complexity of environmental mixtures and the potential for interactions with other classes of chemicals remain areas of active research. pan-europe.infonih.gov

Remediation and Abatement Strategies for 2,4,8 Trichlorodibenzofuran Contamination

Thermal Treatment Technologies for Contaminated Waste Streams and Ashes

Thermal treatment is a common approach for the destruction of persistent organic pollutants like 2,4,8-TCDF, particularly in solid wastes such as fly ash from municipal solid waste incineration. mdpi.comresearchgate.net Polychlorinated dibenzofurans (PCDFs) can be formed during pyrolysis or incineration of chlorine-containing products at temperatures below 1200°C. wikipedia.org

High-temperature incineration is an established technology for the destruction of chlorinated compounds. The formation of PCDFs, including trichlorodibenzofurans, can occur during the pyrolysis of polychlorinated biphenyls (PCBs). nih.govepa.gov Studies on the pyrolysis of Aroclor 1254-contaminated mineral oil showed that trichlorodibenzofurans were formed, with yields being temperature-dependent. nih.gov For instance, superior yields of trichlorodibenzofurans were observed at 650°C. nih.gov The mechanisms of PCDF formation from PCBs often involve the loss of chlorine atoms or hydrogen chloride. epa.gov Pyrolysis of chlorobenzenes in the presence of a copper oxide catalyst has also been shown to produce PCDFs. researchgate.net

Low-temperature thermal treatment (below 500°C) is considered a more energy-efficient alternative for decontaminating fly ash. researchgate.net Research indicates that in an inert atmosphere, such as nitrogen, low-temperature pyrolysis proceeds primarily through dechlorination and hydrogenation reactions. mdpi.com Effective degradation of dioxins and furans in fly ash has been observed at temperatures around 350°C. mdpi.comnih.gov One study found that thermal treatment at 350°C for one hour under a nitrogen atmosphere achieved a degradation efficiency of 99.7% for PCDD/Fs. mdpi.com Another study demonstrated that after thermal treatment at 500°C for one hour in a nitrogen atmosphere, the degradation rate of dioxins reached 99.75%. nih.gov However, the temperature ranges for degradation and potential reformation of dioxins can overlap, making careful control of conditions crucial. mdpi.com The use of catalysts, such as CaO, can potentially lower the required reaction temperature for effective degradation. mdpi.com

Table 1: Dioxin Degradation in Fly Ash via Low-Temperature Thermal Treatment

| Atmosphere | Temperature (°C) | Duration (h) | Degradation Rate (%) | Citation |

|---|---|---|---|---|

| Nitrogen | 350 | 1 | 99.7 | mdpi.com |

| Nitrogen | 500 | 1 | 99.75 | nih.gov |

| CO2 | 500 | 1 | 99.56 | nih.gov |

| Air | 500 | 1 | 69.95 | nih.gov |

High-Temperature Incineration and Pyrolysis

Chemical Dechlorination and Destruction Methods

Chemical methods offer alternative pathways for the degradation of 2,4,8-TCDF, often operating under milder conditions than thermal treatment. These techniques typically involve reactions that break the carbon-chlorine bonds or the aromatic structure of the molecule.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for the degradation of chlorinated aromatic compounds. acs.orgd-nb.info In the context of PCDF degradation, this can involve the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a chlorine atom. Theoretical studies on 2,3,7,8-tetrachlorodibenzofuran (B131793) (a related PCDF) show that nucleophilic attack by species like the hydroperoxyl anion (HO₂⁻) can occur, leading to either substitution or nucleophilic addition that results in the cleavage of the C-O bond in the furan (B31954) ring. acs.orgnih.gov The use of sustainable polymer additives like hydroxypropyl methylcellulose (B11928114) in water can facilitate SNAr reactions under mild conditions, broadening the applicability of this method. d-nb.info Reductive dechlorination using zero-valent magnesium (ZVMg) in solvents like ethanol (B145695) has also proven effective for highly chlorinated dibenzofurans, ultimately converting them to the chlorine-free parent compound, dibenzofuran (B1670420). core.ac.uk

Hydrogen peroxide (H₂O₂) can be used as an oxidant to destroy chlorinated organic pollutants. rsc.org Theoretical studies modeling the reaction between a PCDF and H₂O₂ suggest a mechanism initiated by the formation of a molecular complex. acs.orgnih.gov This is followed by a nucleophilic attack of H₂O₂ on the PCDF molecule, forming an intermediate with an O-O bond. acs.orgnih.gov This bond can then break homolytically, leading to radical production and subsequent degradation of the PCDF structure. acs.orgnih.gov The reaction can be influenced by the presence of water molecules and the pH of the system, as the anion of hydrogen peroxide (HO₂⁻) is a more potent nucleophile than neutral H₂O₂. acs.orgnih.gov The presence of iron-based catalysts can also activate hydrogen peroxide to enhance the oxidation of chlorinated phenols, a related class of pollutants. rsc.org

Nucleophilic Aromatic Substitution Approaches

Bioremediation Approaches for Environmental Matrices

Bioremediation utilizes microorganisms to break down environmental pollutants and is considered a cost-effective and environmentally friendly alternative to physical and chemical treatments. nih.gov Several bacterial and fungal species have been identified with the ability to degrade 2,4,8-TCDF.

Research has demonstrated the capability of various fungi to degrade 2,4,8-TCDF in liquid cultures and soil. researchgate.netscialert.netscialert.net In one study, four different fungal strains (PL1, PL2, PC, and 267) were screened, and they degraded between 24% and 78% of the initial 2,4,8-TCDF concentration. researchgate.netscialert.netscialert.net The fungus PL1 achieved the highest degradation of 78% in a liquid medium over 30 days. researchgate.netscialert.netscialert.net In soil, the fungus designated '267' degraded up to 58% of 2,4,8-TCDF at a concentration of 10 ppm over 30 days. scialert.netscialert.net The detection of 5-Chlorosalicylic acid as a metabolite confirmed that the fungi were actively breaking down the 2,4,8-TCDF molecule. scialert.netscialert.net

Other studies involving wood-rotting fungi also showed significant degradation. Phanerochaete chrysosporium degraded 75.9% of 2,4,8-TCDF over 30 days. jst.go.jp A fungus from the genus Cerrena (isolate F0607) was also investigated for its ability to degrade 2,4,8-TCDF, showing effective removal linked to the production of ligninolytic enzymes. acs.orgresearchgate.net

Bacteria, particularly those capable of degrading dibenzofuran, have also been studied. The bacterium Sphingomonas sp. strain RW1, known for mineralizing dibenzofuran, was found to degrade several mono- and dichlorinated dibenzofurans but did not degrade more highly chlorinated congeners like 2,4,8-trichlorodibenzofuran effectively. nih.govasm.org In contrast, some marine bacteria were tested and showed that while they could partially degrade some chlorinated compounds, this compound remained virtually unchanged. tandfonline.com The degradation pathway in bacteria often involves an initial attack by a dioxygenase enzyme. nih.gov

Table 2: Fungal Degradation of this compound (2,4,8-TCDF)

| Fungal Strain | Medium | Initial TCDF Concentration | Incubation Time (days) | Degradation (%) | Citation |

|---|---|---|---|---|---|

| PL1 | Liquid Culture | 0.25 mM | 30 | 78 | researchgate.netscialert.netscialert.net |

| 267 | Soil | 10 ppm | 30 | 58 | scialert.netscialert.net |

| P. chrysosporium | Liquid Culture | 1.25 µMol | 30 | 75.9 | jst.go.jp |

| Fungus V2 | Liquid Culture | 0.25 µMol | 30 | 72.8 | jst.go.jp |

| Fungus 267 | Activated Carbon | Not specified | 30 | ~70 | researchgate.net |

Enhanced Natural Attenuation Strategies

Natural attenuation refers to the reduction of contaminant concentrations in the environment through naturally occurring physical, chemical, and biological processes without human intervention. frtr.govtpsgc-pwgsc.gc.ca For chlorinated compounds like this compound (2,4,8-TCDF), these processes can include biodegradation, dispersion, dilution, sorption, and volatilization. tpsgc-pwgsc.gc.caepa.gov The effectiveness of natural attenuation is site-specific and depends on various environmental factors. epa.gov

Enhanced natural attenuation strategies aim to accelerate these natural processes. While literature specifically detailing enhanced natural attenuation for 2,4,8-TCDF is limited, the principles can be extrapolated from studies on similar chlorinated compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). For these compounds, a combination of anaerobic and aerobic processes is often required for complete biodegradation. energy.gov Fungal degradation may be a more promising pathway in soils that are not anaerobic. energy.gov

The literature suggests that the natural attenuation rates for dioxins can be very slow, potentially taking years to decades. energy.gov Monitoring is a critical component of any natural attenuation strategy to ensure that the processes are effectively reducing contaminant levels and preventing migration. frtr.govepa.gov Site-specific studies, such as microcosm tests, are recommended to confirm the presence of microbial populations capable of degrading the target contaminants. frtr.gov

Bioaugmentation and Biostimulation Techniques Using Specific Microbial Consortia and Fungi

Bioaugmentation involves the introduction of specific microorganisms to a contaminated site, while biostimulation involves modifying the environment to encourage the growth and activity of indigenous microorganisms capable of degradation. dntb.gov.uaucdavis.edu Both strategies have been investigated for the remediation of 2,4,8-TCDF and other chlorinated dibenzofurans.

Fungal Bioremediation:

Several studies have highlighted the potential of fungi to degrade 2,4,8-TCDF. Wood-rotting fungi, in particular, have shown significant degradation capabilities. Research has demonstrated that various fungal species can degrade 2,4,8-TCDF to varying extents.

For instance, a study involving five different fungi, including Phanerochaete chrysosporium and Coriolus versicolor, showed degradation of 2,4,8-TCDF ranging from 1.9% to 75.9%. jst.go.jp The highest degradation of 75.9% was achieved by P. chrysosporium after 30 days of incubation. jst.go.jp Another study screened four fungi (PL1, PL2, PC, and 267) and found they could degrade between 24% and 78% of 2,4,8-TCDF in culture medium. scialert.netscialert.netresearchgate.net The fungus designated PL1 achieved the maximum degradation of 78% after 30 days. scialert.netscialert.netresearchgate.net In soil, the fungus designated 267 was able to degrade up to 58% of the 2,4,8-TCDF present at 10 ppm within 30 days. scialert.netscialert.net The detection of intermediates like 5-Chlorosalicylic acid and 3,5-Dichlorosalicylic acid confirms the biodegradation of 2,4,8-TCDF by these fungi. scialert.netscialert.net

| Fungus/Consortium | Compound | Initial Concentration | Incubation Time (days) | Degradation (%) | Reference |

| Phanerochaete chrysosporium | 2,4,8-TCDF | 1.25 mMol | 30 | 75.9 | jst.go.jp |

| Fungus V1 | 2,4,8-TCDF | 1.25 mMol | 15 | 36.2 | jst.go.jp |

| Coriolus versicolor | 2,4,8-TCDF | 0.25 mMol | 15 | 36.4 | jst.go.jp |

| Fungus V2 | 2,4,8-TCDF | 0.25 mMol | 30 | 72.8 | jst.go.jp |

| Fungus PL1 | 2,4,8-TCDF | 0.25 mM | 30 | 78 | scialert.netscialert.netresearchgate.net |

| Fungus 267 | 2,4,8-TCDF | 10 ppm (in soil) | 30 | 58 | scialert.netscialert.net |

Bacterial and Microbial Consortia:

The use of microbial consortia, which are communities of different microbial species, can be more effective than single strains for degrading complex compounds. frontiersin.orgnih.gov The synergistic interactions within a consortium can lead to more complete degradation pathways. mdpi.com For example, Sphingomonas sp. strain RW1 has been shown to be capable of catabolizing 2,4,8-TCDF. nih.govjst.go.jputh.gr

The combination of bioaugmentation and biostimulation has also proven effective for other chlorinated compounds. For instance, in the remediation of soil contaminated with 2,4-dichlorophenoxyacetic acid, a combination of repeated bioaugmentation with degrading enrichments and biostimulation with specific substrates significantly improved the degradation of the parent compound and its intermediates. nih.gov This approach also altered the bacterial community, favoring the persistence of effective degrading bacteria like Thauera. nih.gov

Physical Separation and Containment Technologies for Contaminated Soils and Sediments

In situations where remediation of 2,4,8-TCDF is not immediately feasible or as a measure to prevent further spread, physical separation and containment technologies are employed. These methods aim to isolate the contaminated material from the surrounding environment.

Containment Technologies:

Containment engineering is a common approach for managing contaminated sites, especially when excavation is risky or costly. pops.intguildhe.ac.uk This typically involves the use of physical barriers to control the movement of contaminants in soil and groundwater. guildhe.ac.uk

Capping: This involves placing a clean layer or "cap" over the contaminated sediment. ascelibrary.org The cap, which can be made of materials like sand, gravel, or geomembranes, physically isolates the contaminants, reducing their bioavailability and preventing their resuspension into the water column. guildhe.ac.ukascelibrary.org Reactive caps (B75204) can also be used, which include materials like activated carbon that can adsorb and immobilize contaminants, potentially enhancing natural degradation processes. ascelibrary.org

Cut-off Walls: These are impermeable or low-permeability barriers installed in the ground to prevent the lateral migration of contaminated groundwater. pops.int

Physical Separation:

While not a standalone solution for 2,4,8-TCDF, physical separation techniques can be a preliminary step in a treatment train. These methods separate the most contaminated fractions of soil or sediment, reducing the volume of material that requires more intensive treatment.

The choice of a specific physical separation or containment technology depends on site-specific factors, including the type and extent of contamination, hydrogeology, and the associated risks. pops.intepa.gov

Regulatory Science and Policy Implications in Environmental Research for 2,4,8 Trichlorodibenzofuran

Research Informing Development of Environmental Quality Criteria and Guidelines

The development of environmental quality criteria for PCDFs is largely based on the Toxic Equivalency Factor (TEF) system, a cornerstone of regulatory science for dioxin-like compounds. cdc.govca.gov This system assesses the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. foodsafetyportal.euepa.gov The World Health Organization (WHO) has established TEF values for 17 dioxin and furan (B31954) congeners that exhibit dioxin-like toxicity and are substituted at the 2,3,7,8 positions. foodsafetyportal.eunih.gov

Crucially, 2,4,8-Trichlorodibenzofuran is a non-2,3,7,8-substituted congener. Congeners lacking this specific substitution pattern are generally considered to have significantly lower or no dioxin-like toxicity. ca.gov Consequently, 2,4,8-TCDF has not been assigned a TEF value by the WHO and is not typically included in the calculation of Total Toxic Equivalency (TEQ) for risk assessment. foodsafetyportal.eupacificrimlabs.com This exclusion implies that from a regulatory standpoint based on dioxin-like toxicity, it is considered of much lower concern than its 2,3,7,8-substituted counterparts.

While not used for formal risk assessment, some screening methods provide data on the relative response of various congeners. For instance, EPA Method 4025, an immunoassay screening method for PCDD/PCDFs, provides cross-reactivity data relative to 2,3,7,8-TCDD. This method shows that the antibody used has a certain affinity for various congeners, including non-2,3,7,8-substituted ones, which allows for a broad screening of potential contamination. epa.gov

Table 1: Immunoassay Cross-Reactivity for Selected PCDF Congeners (Relative to 2,3,7,8-TCDD)

This table presents the relative recognition of different PCDF congeners by the antibody used in EPA Method 4025, an immunoassay for screening purposes. The values indicate the test's affinity for each compound compared to 2,3,7,8-TCDD, which is set as the reference point.

| Compound | CAS Number | Cross-Reactivity (%) |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF) | 51207-31-9 | 31 |

| This compound | 54589-71-8 | 0.26 |

| 1,3,6,8-Tetrachlorodibenzofuran | 70823-30-0 | 0.007 |

| 1,2,3,4-Tetrachlorodibenzofuran (B1201123) | 67464-98-2 | <0.001 |

Source: Adapted from EPA Method 4025 epa.gov

The data illustrates that the immunoassay's response to 2,4,8-TCDF is significantly lower than for the toxic 2,3,7,8-TCDF congener, aligning with the general scientific consensus that non-2,3,7,8 congeners are of lower toxicological significance. epa.gov

Monitoring Programs and Surveillance Research for Environmental Levels

Monitoring for this compound is not as widespread as for the more toxic 2,3,7,8-substituted congeners. However, its inclusion in broader regulatory frameworks and its known occurrence as an impurity necessitate its consideration in surveillance research. In the United States, 2,4,8-TCDF is listed as a hazardous air pollutant under the Clean Air Act, which provides a federal basis for its monitoring and control. cymitquimica.com

The presence of 2,4,8-TCDF in the environment has been documented in specific contexts. For example, research on the bioremediation of contaminated soil has identified fungi capable of degrading 2,4,8-TCDF, indicating its presence as a contaminant in certain environments. researchgate.net

A notable finding highlighted the presence of 2,4,8-TCDF as a significant impurity in commercial products. One analysis of a commercial triclosan (B1682465) sample revealed that 2,4,8-TCDF was present at a level of approximately 10%, which was discovered during purification processes. chiron.no This underscores the importance of quality control in manufacturing and the potential for consumer products to be a source of environmental release for this specific congener.

While large-scale monitoring programs like the U.S. EPA's National Dioxin Air Monitoring Network (NDAMN) focus on generating a national picture of dioxin levels, the emphasis is typically on the congeners included in TEQ calculations. epa.gov Congener-specific analysis is crucial for understanding the full scope of PCDF contamination, as different sources can produce distinct congener profiles. nih.gov Surveillance studies in various countries, often as part of human biomonitoring (HBM) programs, contribute to a global understanding of exposure to persistent organic pollutants, though the focus remains primarily on the most toxic congeners. europa.eueu-parc.eu

Contributions to International Conventions and Protocols (e.g., Stockholm Convention)

The primary international treaty governing the management of this compound is the Stockholm Convention on Persistent Organic Pollutants (POPs). While not listed by name, it falls under the category of "polychlorinated dibenzofurans (PCDFs)," which are included in Annex C of the Convention. food.gov.ukeaht.org